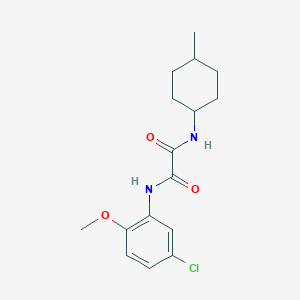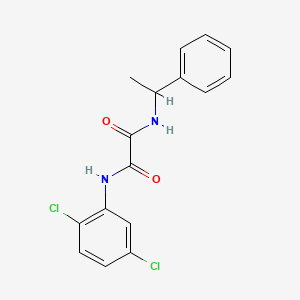![molecular formula C22H25N3O4 B4387792 3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4387792.png)
3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of related compounds involves a multi-step process, beginning with the transformation of various organic acids into corresponding esters, hydrazides, and oxadiazol derivatives, followed by reactions with specific reagents under controlled conditions to obtain the target compounds. These procedures are crucial for creating heterocyclic compounds like oxadiazoles, which are known for their biological activities. The structural elucidation of synthesized compounds is typically performed through spectroscopic methods such as 1H-NMR, IR, and mass spectrometry (Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
The molecular structure of related oxadiazole compounds is confirmed through various spectroscopic techniques, including 1H and 13C NMR, which provide insights into the arrangement of atoms within the molecule. The molecular docking studies further aid in understanding the interaction of these compounds with biological targets, illustrating their potential therapeutic applications (T. Yakantham et al., 2019).
Chemical Reactions and Properties
Oxadiazole derivatives undergo numerous chemical reactions, resulting in compounds with varying biological activities. These reactions include cyclizations and substitutions, leading to the formation of compounds with potential antibacterial, antifungal, and anticancer properties. The reactivity and the functional groups present in these compounds significantly influence their biological activity and effectiveness (Manav Malhotra et al., 2012).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as solubility, melting point, and crystal structure, are characterized through various analytical techniques. Single crystal XRD and thermal analysis help in determining the crystal system, space group, and thermal stability of these compounds, which are critical for their application in drug development (C. Shruthi et al., 2019).
Chemical Properties Analysis
Oxadiazole derivatives exhibit a wide range of chemical properties, including their ability to act as potent inhibitors against various enzymes. These properties are largely attributed to the oxadiazole core and the substitution patterns on the molecule, influencing their reactivity and interaction with biological targets. Molecular docking and bioassay studies further elucidate their mechanism of action and potential as therapeutic agents (M. Abbasi et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-3-28-19-15-17(9-10-18(19)27-2)22-24-21(29-25-22)12-11-20(26)23-14-13-16-7-5-4-6-8-16/h4-10,15H,3,11-14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXKNDVFHJGZGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NOC(=N2)CCC(=O)NCCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4387720.png)
![3-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}propanoic acid](/img/structure/B4387724.png)


![2,3-dihydro-1H-benzo[b]pyrido[3,2,1-kl]phenoxazine-8,13-dione](/img/structure/B4387753.png)
![5-chloro-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387754.png)
![N-[5-(aminocarbonyl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B4387779.png)
![1-[(2-ethoxyphenyl)carbonothioyl]-4-methylpiperidine](/img/structure/B4387780.png)
![N-allyl-2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4387782.png)
![N-(4-methyl-2,1,3-benzothiadiazol-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4387798.png)
![7-benzyl-8-[(4-ethyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4387806.png)

![9-benzyl-5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8(9H)-one](/img/structure/B4387819.png)